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Compound of Interest

Compound Name: BVT-14225

Cat. No.: B15613526 Get Quote

BVT-14225, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor,

represents a significant advancement over previous generation compounds for the potential

treatment of metabolic disorders such as type 2 diabetes and obesity. Emerging data indicates

that BVT-14225 offers improved potency and selectivity, which may translate to a better

efficacy and safety profile compared to its predecessors.

The enzyme 11β-HSD1 plays a crucial role in the tissue-specific regulation of glucocorticoid

activity, converting inactive cortisone to active cortisol. Elevated 11β-HSD1 activity in metabolic

tissues like the liver and adipose tissue is linked to insulin resistance, dyslipidemia, and central

obesity. Inhibition of this enzyme is therefore a promising therapeutic strategy.

This guide provides a comparative analysis of BVT-14225 against earlier 11β-HSD1 inhibitors,

including the non-selective first-generation compound carbenoxolone and later-generation

selective inhibitors such as BI 187004 and MK-0916. The comparison focuses on preclinical

and clinical data related to potency, selectivity, pharmacokinetics, and clinical outcomes.

Comparative Efficacy and Potency
BVT-14225 has demonstrated high potency in inhibiting 11β-HSD1. In vitro studies have shown

an IC50 of 52 nM for BVT-14225 against the human 11β-HSD1 enzyme[1]. This high level of

inhibition at nanomolar concentrations suggests a strong potential for therapeutic efficacy at

low doses.
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For comparison, carbenoxolone, a first-generation non-selective inhibitor, exhibits inhibitory

activity against both 11β-HSD1 and 11β-HSD2. Its lack of selectivity is a significant drawback,

leading to potential side effects related to mineralocorticoid excess. While specific IC50 values

for carbenoxolone can vary across different studies and assay conditions, it is generally

considered less potent than newer selective inhibitors.

Later generation selective inhibitors like MK-0916 have also shown high potency, with an IC50

of 70.4 nM for hepatic 11β-HSD1 inhibition in an Emax model[2]. Clinical studies with MK-0916

demonstrated an 84% inhibition of in vivo cortisone-to-cortisol conversion at a daily dose of 6

mg[2]. Similarly, BI 187004 has shown potent and sustained inhibition of 11β-HSD1 in both

liver and adipose tissue in clinical trials[3].

Table 1: Comparative Potency of 11β-HSD1 Inhibitors

Compound Target IC50 Reference

BVT-14225 Human 11β-HSD1 52 nM [1]

MK-0916
Hepatic 11β-HSD1

(Emax model)
70.4 nM [2]

Carbenoxolone 11β-HSD1 Varies (µM range) [4]

BI 187004 11β-HSD1
Not explicitly stated in

provided text

Selectivity Profile
A key advantage of newer generation 11β-HSD1 inhibitors like BVT-14225 lies in their

selectivity over the 11β-HSD2 isoenzyme. 11β-HSD2 is crucial for inactivating cortisol in

mineralocorticoid target tissues, thereby preventing illicit activation of the mineralocorticoid

receptor. Inhibition of 11β-HSD2 can lead to side effects such as sodium and water retention,

hypokalemia, and hypertension.

Carbenoxolone is non-selective and inhibits both 11β-HSD1 and 11β-HSD2, which contributes

to its adverse effect profile[5]. In contrast, compounds like BI 187004 and MK-0916 were

developed to be highly selective for 11β-HSD1. While specific selectivity ratios for BVT-14225
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are not yet widely published, its classification as a "selective" inhibitor suggests a significant

improvement over carbenoxolone.

Pharmacokinetic Profile
The pharmacokinetic properties of a drug are critical for its clinical utility. Available data for

previous generation selective inhibitors provide a benchmark for evaluating BVT-14225.

Carbenoxolone: Absorbed from the gastrointestinal tract and highly bound to plasma proteins.

It is primarily excreted in the feces via bile[6][7]. In rats, it has a plasma half-life of 15

minutes[8].

BI 187004: This compound is rapidly absorbed, with peak plasma concentrations reached

within 2 hours. It exhibits a long terminal half-life of 106-124 hours, suggesting the potential for

once-daily dosing. However, its exposure increases non-proportionally with the dose[9][10].

Renal excretion is low (3-5%)[11].

MK-0916: Rapidly absorbed with a time to maximum concentration of 1.1-1.8 hours for doses

≥3 mg. Its exposure increases approximately in proportion to the dose[2].

Table 2: Comparative Pharmacokinetic Parameters
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Compound
Key Pharmacokinetic
Features

Reference

BVT-14225
Data not available in the

provided search results.

Carbenoxolone

Absorbed from GI tract, highly

protein-bound, fecal excretion,

short half-life in rats.

[6][7][8]

BI 187004

Rapid absorption (Tmax ~2h),

long half-life (106-124h), non-

proportional exposure, low

renal excretion.

[9][10][11]

MK-0916

Rapid absorption (Tmax 1.1-

1.8h), dose-proportional

exposure.

[2]

Clinical Efficacy and Safety
Clinical trials with previous generation 11β-HSD1 inhibitors have shown mixed results,

highlighting the challenges in translating preclinical efficacy to clinical benefit.

Carbenoxolone: Has been shown to improve verbal fluency and memory in elderly men and

type 2 diabetics[12]. In preclinical models, it ameliorated metabolic syndrome in obese rats[13]

[14]. However, its clinical use is limited by its side effects.

BI 187004: Clinical studies showed significant and sustained inhibition of 11β-HSD1 in the liver

and adipose tissue. Despite this, it did not lead to clinically relevant improvements in glycemic

control or body weight in patients with type 2 diabetes[15][16]. The drug was generally well-

tolerated[9].

MK-0916: In patients with type 2 diabetes and metabolic syndrome, MK-0916 showed modest

improvements in HbA1c, body weight, and blood pressure, but no significant effect on fasting

plasma glucose[17]. It was generally well-tolerated but led to mechanism-based activation of

the hypothalamic-pituitary-adrenal axis[17].
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The clinical development of BVT-14225 is anticipated to build upon the lessons learned from

these earlier compounds, with the hope that its potentially optimized profile will lead to more

robust clinical efficacy.

Signaling Pathway and Experimental Workflows
The therapeutic effect of BVT-14225 and other 11β-HSD1 inhibitors is achieved by modulating

the glucocorticoid signaling pathway at the tissue level.
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Caption: 11β-HSD1 Signaling Pathway and Inhibition by BVT-14225.
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The experimental workflow for evaluating 11β-HSD1 inhibitors typically involves a series of in

vitro and in vivo assays.

In Vitro Evaluation In Vivo Evaluation Clinical Development

Enzyme Inhibition Assay
(e.g., SPA, HTRF)
Determine IC50

Cell-Based Assay
(e.g., Cortisol Measurement)

Confirm cellular activity
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Caption: Experimental Workflow for 11β-HSD1 Inhibitor Development.

Experimental Protocols
11β-HSD1 Enzyme Inhibition Assay (Scintillation
Proximity Assay - SPA)
This assay is a high-throughput method to determine the IC50 of an inhibitor.

Materials: Microsomes containing human 11β-HSD1, NADPH, [3H]cortisone, anti-cortisol

monoclonal antibody, protein A-coated SPA beads, test compound (e.g., BVT-14225), and a

suitable buffer.

Procedure:

Incubate the 11β-HSD1 microsomes with NADPH and [3H]cortisone in the presence of

varying concentrations of the test compound.

The enzyme converts [3H]cortisone to [3H]cortisol.

Stop the reaction and add the anti-cortisol antibody coupled to SPA beads.

The [3H]cortisol specifically binds to the antibody-coated beads, bringing the tritium into

close proximity with the scintillant in the beads, which generates a light signal.

Measure the signal using a microplate scintillation counter.
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Calculate the percent inhibition at each compound concentration and determine the IC50

value.

Counterscreen: To assess selectivity, a similar assay is performed using 11β-HSD2

microsomes, [3H]cortisol as the substrate, and NAD+ as the cofactor, monitoring the

disappearance of the substrate.

Cell-Based 11β-HSD1 Activity Assay
This assay confirms the activity of the inhibitor in a cellular context.

Cell Line: A suitable cell line endogenously expressing 11β-HSD1 (e.g., differentiated C2C12

myotubes) or a cell line engineered to overexpress the enzyme.

Procedure:

Culture the cells to the desired confluency or differentiation state.

Pre-incubate the cells with varying concentrations of the test inhibitor.

Add cortisone (the substrate) to the cell culture medium.

Incubate for a defined period to allow for the conversion of cortisone to cortisol by

intracellular 11β-HSD1.

Collect the cell culture supernatant.

Measure the concentration of cortisol in the supernatant using a suitable method, such as

Homogeneous Time-Resolved Fluorescence (HTRF) or LC-MS/MS.

Calculate the inhibition of cortisol production at each inhibitor concentration to determine

the cellular IC50.

Conclusion
BVT-14225 emerges as a promising next-generation 11β-HSD1 inhibitor with high potency.

While comprehensive comparative data, particularly regarding its selectivity and

pharmacokinetic profile, are still forthcoming, the initial findings suggest potential advantages
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over earlier compounds. The improved understanding of the challenges faced by previous

generation inhibitors, such as off-target effects and modest clinical efficacy, has paved the way

for the development of more refined molecules like BVT-14225. Further research and clinical

trials will be crucial to fully elucidate the therapeutic benefits of BVT-14225 in metabolic

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Pharmacokinetic-pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase
type 1 inhibitor MK-0916 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose
homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Carbenoxolone - Wikipedia [en.wikipedia.org]

6. mims.com [mims.com]

7. Carbenoxolone : Indications, Uses, Dosage, Drugs Interactions, Side effects
[medicaldialogues.in]

8. The biochemical pharmacology of carbenoxolone - ProQuest [proquest.com]

9. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients
with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and
Pharmacodynamics After Multiple Dosing Over 14 Days - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of BI
187004, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers
with overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15613526?utm_src=pdf-body
https://www.benchchem.com/product/b15613526?utm_src=pdf-body
https://www.benchchem.com/product/b15613526?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/BVT-14225.html
https://pubmed.ncbi.nlm.nih.gov/23594227/
https://pubmed.ncbi.nlm.nih.gov/23594227/
https://www.researchgate.net/publication/353918649_Safety_tolerability_pharmacokinetics_and_pharmacodynamics_of_single_oral_doses_of_BI_187004_an_inhibitor_of_11beta-hydroxysteroid_dehydrogenase-1_in_healthy_male_volunteers_with_overweight_or_obesity
https://pubmed.ncbi.nlm.nih.gov/22060140/
https://pubmed.ncbi.nlm.nih.gov/22060140/
https://en.wikipedia.org/wiki/Carbenoxolone
https://www.mims.com/malaysia/drug/info/carbenoxolone?mtype=generic
https://medicaldialogues.in/generics/carbenoxolone-2723882
https://medicaldialogues.in/generics/carbenoxolone-2723882
https://www.proquest.com/openview/068a5be5d92578437a49c61003c81201/1?pq-origsite=gscholar&cbl=2026366&diss=y
https://pubmed.ncbi.nlm.nih.gov/36343645/
https://pubmed.ncbi.nlm.nih.gov/36343645/
https://pubmed.ncbi.nlm.nih.gov/36343645/
https://pubmed.ncbi.nlm.nih.gov/36343645/
https://www.researchgate.net/publication/365205750_Selective_Inhibition_of_11beta-Hydroxysteroiddehydrogenase-1_with_BI_187004_in_Patients_with_Type_2_Diabetes_and_Overweight_or_Obesity_Safety_Pharmacokinetics_and_Pharmacodynamics_After_Multiple_Dosin
https://pubmed.ncbi.nlm.nih.gov/34391480/
https://pubmed.ncbi.nlm.nih.gov/34391480/
https://pubmed.ncbi.nlm.nih.gov/34391480/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. 11Beta-hydroxysteroid dehydrogenase inhibition improves cognitive function in healthy
elderly men and type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Carbenoxolone treatment ameliorated metabolic syndrome in WNIN/Ob obese rats, but
induced severe fat loss and glucose intolerance in lean rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. Carbenoxolone Treatment Ameliorated Metabolic Syndrome in WNIN/Ob Obese Rats,
but Induced Severe Fat Loss and Glucose Intolerance in Lean Rats | PLOS One
[journals.plos.org]

15. mdpi.com [mdpi.com]

16. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses
of BI 187004, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in
patients with type 2 diabetes mellitus and overweight or obesity - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. Effects of an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, MK-0916, in patients
with type 2 diabetes mellitus and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [BVT-14225: A New Generation 11β-HSD1 Inhibitor with
Enhanced Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15613526#advantages-of-bvt-14225-over-previous-
generation-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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